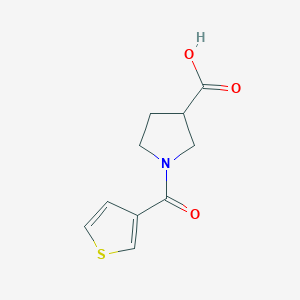

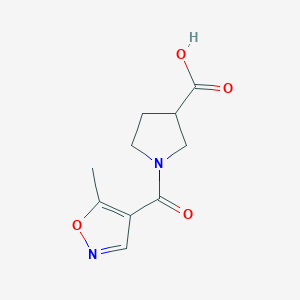

Ácido 1-(tiofeno-3-carbonil)pirrolidina-3-carboxílico

Descripción general

Descripción

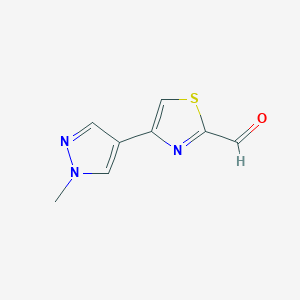

“1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid” is a compound that contains a pyrrolidine ring and a thiophene ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Thiophene is a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiophene ring contains one sulfur as a heteroatom .Chemical Reactions Analysis

The pyrrolidine ring and thiophene ring in the molecule can undergo various chemical reactions. For instance, pyrrolidine derivatives can inhibit hCA I and hCA II . Thiophene derivatives can undergo photopolymerization catalyzed by potassium dichromate .Aplicaciones Científicas De Investigación

Desarrollo de Semiconductores Orgánicos

Los derivados del tiofeno, debido a su sistema conjugado y propiedades electrónicas, se utilizan ampliamente en el desarrollo de semiconductores orgánicos . Ácido 1-(tiofeno-3-carbonil)pirrolidina-3-carboxílico se puede utilizar en la síntesis de semiconductores de moléculas pequeñas que son esenciales para crear transistores de efecto de campo orgánico (OFET). Estos materiales son cruciales para el avance de la electrónica flexible y tienen aplicaciones en pantallas y células fotovoltaicas.

Inhibición de la Corrosión

En química industrial, los compuestos de tiofeno sirven como inhibidores de la corrosión . La estructura específica de This compound podría explorarse por su potencial para formar capas protectoras sobre los metales, evitando así la corrosión. Esta aplicación es particularmente relevante en la protección de tuberías y estructuras marinas.

Investigación Farmacéutica

El anillo de tiofeno es conocido por sus propiedades farmacológicas, incluidos los efectos anticancerígenos, antiinflamatorios y antimicrobianos . Como derivado del tiofeno, This compound se puede investigar por su posible uso en el diseño y síntesis de fármacos, particularmente en el desarrollo de nuevos agentes terapéuticos.

Ciencia de Materiales

Las moléculas a base de tiofeno son integrales en la creación de diodos orgánicos emisores de luz (OLED) . Las propiedades únicas de This compound podrían contribuir al desarrollo de OLED más eficientes y duraderos, que se utilizan en una variedad de tecnologías de visualización.

Síntesis de Compuestos Biológicamente Activos

La estructura del compuesto permite la síntesis de una amplia gama de moléculas biológicamente activas . Los investigadores pueden aprovechar el anillo de pirrolidina presente en This compound para crear compuestos novedosos con potenciales actividades biológicas, explorando su uso en química medicinal.

Síntesis de Polímeros Avanzados

Los derivados del tiofeno también se utilizan en la síntesis de polímeros avanzados . This compound puede ser un monómero para crear polímeros con propiedades específicas, como la conductividad o la biocompatibilidad, que tienen aplicaciones en electrónica y dispositivos biomédicos.

Safety and Hazards

Mecanismo De Acción

Thiophene Derivatives

Thiophene is a five-membered aromatic ring with one sulfur atom. Thiophene derivatives have been found in many important synthetic drug molecules and have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pyrrolidine Derivatives

Pyrrolidine is a five-membered ring with one nitrogen atom. It is a common scaffold in medicinal chemistry and is present in many biologically active compounds. The pyrrolidine ring can contribute to the stereochemistry of a molecule and increase its three-dimensional coverage due to the non-planarity of the ring .

Análisis Bioquímico

Biochemical Properties

1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiophene ring in the compound is known to exhibit pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities . The pyrrolidine ring, on the other hand, enhances the compound’s ability to bind to specific biological targets . This compound can interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them, which can lead to changes in cellular processes.

Cellular Effects

1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. For instance, it may inhibit the activity of certain kinases, resulting in changes in phosphorylation patterns and downstream signaling events . Additionally, the compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, thereby affecting the transcriptional landscape of the cell .

Molecular Mechanism

The molecular mechanism of action of 1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The thiophene ring can form π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions . These interactions can lead to the inhibition of enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, the compound can activate certain enzymes by stabilizing their active conformations . Changes in gene expression can occur through the compound’s interaction with transcription factors or chromatin-modifying enzymes, leading to alterations in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged inhibition of enzyme activity or persistent alterations in gene expression . These effects can be observed in both in vitro and in vivo studies, providing insights into the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, toxic or adverse effects can occur, including cytotoxicity and organ damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity. These findings highlight the importance of optimizing the dosage for potential therapeutic applications.

Metabolic Pathways

1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound . Additionally, the compound can affect metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels . These interactions can have significant implications for the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters or ATP-binding cassette transporters . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation . These interactions can influence the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization can affect the compound’s activity and function, as it may interact with different biomolecules in distinct subcellular environments . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

1-(thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c12-9(8-2-4-15-6-8)11-3-1-7(5-11)10(13)14/h2,4,6-7H,1,3,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJFFXUWJOAYIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylaniline](/img/structure/B1468581.png)

![1-[2-(1H-pyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468585.png)

![N-[2-(3-hydroxypyrrolidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1468598.png)